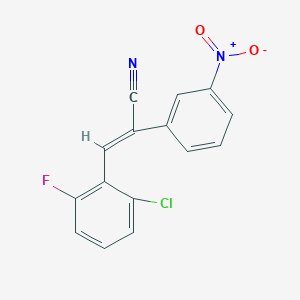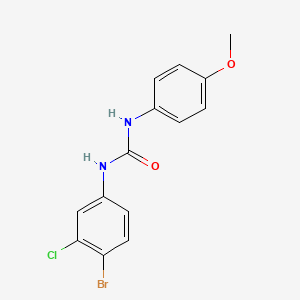![molecular formula C17H16N4O3 B4629236 N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of heterocyclic compounds, including those with oxadiazole rings similar to the target compound, typically involves multi-step reactions. For instance, converting various organic acids into esters, then to hydrazides, and finally to oxadiazol derivatives. These reactions often utilize reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) in their synthesis processes (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds involving pyridinyl and oxadiazol elements has been characterized through spectroscopic methods such as NMR, IR, and mass spectrometry. For example, crystallography studies provide insights into the three-dimensional arrangement of atoms within a molecule, revealing how different substituents and functional groups are oriented relative to each other (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Compounds with the oxadiazol moiety and pyridinyl groups have shown varied biological activities, which can be attributed to their chemical reactivity. For instance, their interaction with enzymes such as lipoxygenase demonstrates their potential in biological systems, which could be indicative of the reactivity of similar structures in chemical reactions (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. These properties are typically determined through experimental methods, including X-ray crystallography, which offers precise data on the crystal lattice and molecular geometry (Shi‐Wei Wang & Wenrui He, 2011).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis and Lipoxygenase Inhibition
Heterocyclic compounds, including derivatives related to N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide, have been synthesized and evaluated for their biological activities. One study focused on creating compounds with potential as lipoxygenase inhibitors, which could have implications in treating inflammatory conditions. The synthesis involved converting various organic acids into corresponding esters, hydrazides, and oxadiazol thiols, culminating in the target compounds. These synthesized molecules were then screened for their inhibitory activity against the lipoxygenase enzyme, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).
Antioxidant and Anticancer Activities
Another area of research involves novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear resemblance to the core structure of N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide. These compounds were synthesized and assessed for their antioxidant activities, with some showing superior efficacy to known antioxidants like ascorbic acid. Furthermore, their anticancer activities were tested against various cancer cell lines, identifying compounds with significant cytotoxic effects against glioblastoma and triple-negative breast cancer cells (I. Tumosienė et al., 2020).
Computational and Pharmacological Evaluation
Research also extends into the computational and pharmacological evaluation of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole derivatives. These studies involve docking against targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by assessments of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. Specific compounds have shown binding and moderate inhibitory effects across various assays, indicating their potential for therapeutic applications (M. Faheem, 2018).
Corrosion Inhibition in Industrial Applications
Additionally, derivatives of N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide have been explored for their application in corrosion inhibition, particularly for protecting metals in industrial settings. Research in this area investigates the inhibitory properties of oxadiazole derivatives on corrosion, highlighting their effectiveness in simulated cooling water systems and their potential for industrial application in protecting brass and other metals from corrosion and biocorrosion (A. Rochdi et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-4-2-3-13(11-14)19-15(22)5-6-16-20-17(21-24-16)12-7-9-18-10-8-12/h2-4,7-11H,5-6H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAARASHHFCTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)
![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)
